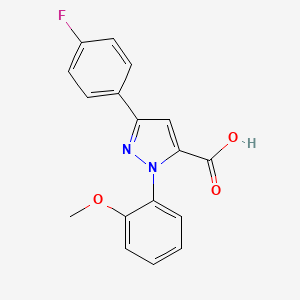

3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a fluorophenyl group at position 3, a 2-methoxyphenyl group at position 1, and a carboxylic acid moiety at position 5 of the pyrazole ring. Its synthesis typically involves the hydrolysis of a methyl ester precursor under acidic or basic conditions, yielding the target compound in high purity (91–93% yield) .

Key structural features include:

- Planarity: The pyrazole core and fluorophenyl group exhibit near-planar arrangements, with dihedral angles between the pyrazole and fluorophenyl rings typically below 10°, as observed in related pyrazole derivatives .

- Substituent Effects: The 2-methoxyphenyl group introduces steric and electronic effects that may influence receptor binding and metabolic stability.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-23-16-5-3-2-4-14(16)20-15(17(21)22)10-13(19-20)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYRDTGGBSVUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158621 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-85-5 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618102-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions typically include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Scientific Research Applications

3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations and Structural Properties

Pyrazole derivatives with modified aryl substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

Physicochemical and Crystallographic Insights

- Planarity and Crystal Packing: The near-planar structure of the target compound (dihedral angle <10°) contrasts with bulkier analogs (e.g., ), which may adopt non-planar conformations due to steric clashes, affecting crystallinity and solubility .

- Isostructurality: Chloro and bromo derivatives (e.g., ) often share identical crystal structures, with minor adjustments for halogen size, enabling predictable solid-state properties .

Biological Activity

3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a compound with the molecular formula C17H13FN2O3, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H13FN2O3

- CAS Number : 618102-85-5

- Structural Characteristics : The compound features a pyrazole ring substituted with a fluorophenyl and methoxyphenyl group, contributing to its unique biological activity.

1. Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Dexamethasone | 76% at 1 µM | 86% at 1 µM | |

| Pyrazole Derivative | 61-85% | 76-93% |

2. Analgesic Effects

The analgesic potential of pyrazole derivatives has been evaluated using models like carrageenan-induced edema in rats. Certain derivatives have shown promising results, achieving up to 78% pain relief compared to ibuprofen .

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of pyrazole compounds against various bacterial strains. For example, compounds were screened against Bacillus subtilis and E. coli, with notable inhibition observed at concentrations as low as 40 µg/mL .

4. Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Antitumor Activity Overview

| Study | Cancer Type | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Burguete et al. | Tuberculosis (MTB strain H37Rv) | 6.25 | Inhibition of cell growth |

| Various Studies | Multiple Cancer Cell Lines | <10 | Induction of apoptosis |

The biological activity of 3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways.

- Receptor Interaction : It may interact with specific receptors that modulate pain and inflammation.

- Cell Cycle Regulation : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Inflammation Models : In vivo studies demonstrated significant reductions in paw edema in rats treated with pyrazole derivatives compared to controls.

- Cancer Research : In vitro assays showed that the compound could effectively reduce the viability of cancer cells, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines, followed by hydrolysis. For example:

Cyclocondensation : React ethyl acetoacetate with 4-fluoroaniline and 2-methoxyphenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ester intermediate .

Hydrolysis : Treat the ester intermediate with aqueous NaOH or KOH to yield the carboxylic acid derivative .

- Key Considerations : Monitor reaction progress via TLC and optimize temperature (typically 80–100°C) to avoid side products like dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions on the pyrazole ring. The 4-fluorophenyl group shows distinct aromatic signals near δ 7.2–7.6 ppm, while the 2-methoxyphenyl group exhibits a singlet for the methoxy protons at δ 3.8–4.0 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretching appears at ~1700 cm, and pyrazole ring vibrations occur near 1600 cm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 341.3) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly polar solvents (e.g., ethanol, methanol) .

- Experimental Design :

- For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .

- For crystallization, use ethanol/water mixtures to achieve supersaturation .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- The 4-fluorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition) via hydrophobic interactions .

- The 2-methoxyphenyl substituent modulates electron density, affecting hydrogen bonding with residues like Ser or Thr in enzyme active sites .

- Validation : Compare IC values against analogs with substituent variations (e.g., chloro, methyl) using enzyme inhibition assays .

Q. What computational methods can model the compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyrazole ring .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with targets (e.g., COX-2, carbonic anhydrase). Optimize force fields for halogen bonding (C-F···O/N interactions) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activities of similar pyrazole derivatives?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and perform subgroup analyses (e.g., cell type-specific effects) .

- Structural Validation : Confirm compound purity and stereochemistry via X-ray crystallography before activity testing .

Q. What crystallographic data are available for structural analogs, and how can they guide drug design?

- Methodological Answer :

- X-Ray Diffraction : Analogs like 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (PDB: E67) show planar pyrazole rings with dihedral angles <5° between substituents, favoring π-π stacking .

- Design Implications :

- Introduce bulky groups (e.g., trifluoromethyl) at position 3 to enhance steric hindrance and selectivity .

- Modify the carboxylic acid to an amide for improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.